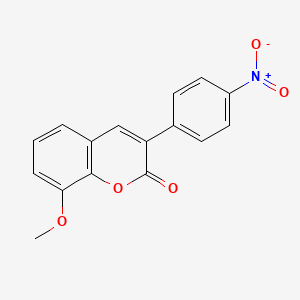
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, also known as MNPC, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
作用機序
The mechanism of action of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one for lab experiments is its relatively simple synthesis method and high yield. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications, making it a valuable tool for studying cancer cell growth and inflammation. However, one of the main limitations of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one research. One potential direction is the development of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in combination with other anticancer agents to determine its potential as a synergistic therapy. Finally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in animal models of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, to determine its potential as an anti-inflammatory agent.
合成法
The synthesis of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-nitrophenylacetoacetate. This intermediate is then reacted with 5-methoxy-1,3-benzodioxole-6-carbaldehyde in the presence of sodium methoxide to form 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been studied for its potential as an anti-inflammatory and antioxidant agent.
特性
IUPAC Name |
8-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-14-4-2-3-11-9-13(16(18)22-15(11)14)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZBWZNEQUUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

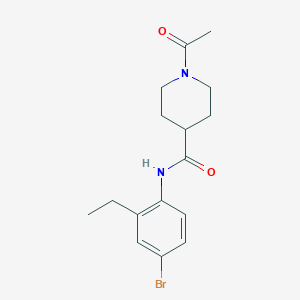
![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)

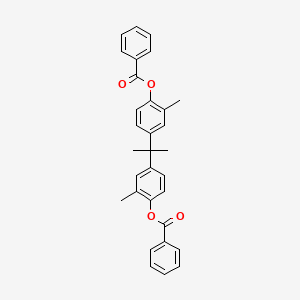
![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
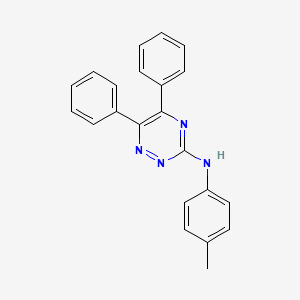
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)
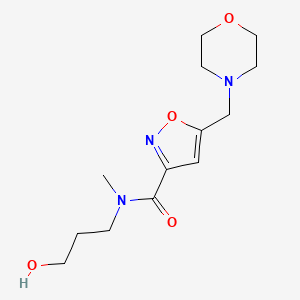
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)